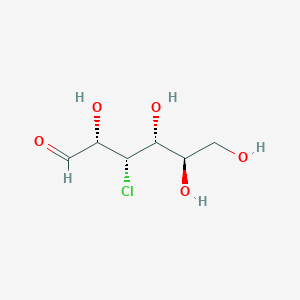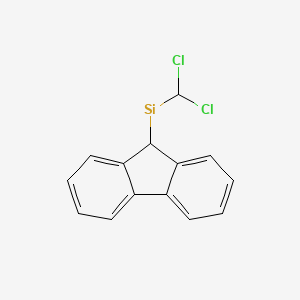
CID 57199672
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene, 9-(dichloromethylsilyl)- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dichloromethylsilyl group attached to the 9th position of the fluorene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 9-(dichloromethylsilyl)- typically involves the reaction of 9H-fluorene with dichloromethylsilane in the presence of a catalyst. One common method is as follows:
Starting Materials: 9H-fluorene and dichloromethylsilane.
Catalyst: A Lewis acid such as boron trifluoride etherate (BF3·OEt2).
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C for several hours.
Purification: The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 9H-Fluorene, 9-(dichloromethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography or large-scale recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Fluorene, 9-(dichloromethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9H-fluorenone derivatives.
Reduction: Reduction reactions can convert the dichloromethylsilyl group to other functional groups.
Substitution: The dichloromethylsilyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: 9H-fluorenone derivatives.
Reduction: Various reduced forms of the original compound, depending on the reducing agent used.
Substitution: A wide range of substituted fluorenes, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9H-Fluorene, 9-(dichloromethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 9H-Fluorene, 9-(dichloromethylsilyl)- involves its interaction with various molecular targets. The dichloromethylsilyl group can undergo hydrolysis to release reactive intermediates that can interact with biological molecules. These interactions can lead to changes in the structure and function of proteins, nucleic acids, and other biomolecules, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dichloro-9H-fluorene: Similar in structure but lacks the silyl group.
9-Bromofluorene: Contains a bromine atom instead of the dichloromethylsilyl group.
9-Fluorenone: An oxidized form of fluorene with a carbonyl group at the 9th position.
Uniqueness
9H-Fluorene, 9-(dichloromethylsilyl)- is unique due to the presence of the dichloromethylsilyl group, which imparts distinct chemical reactivity and potential applications. This group allows for further functionalization and modification, making it a versatile compound in synthetic chemistry and material science.
Eigenschaften
Molekularformel |
C14H10Cl2Si |
|---|---|
Molekulargewicht |
277.2 g/mol |
InChI |
InChI=1S/C14H10Cl2Si/c15-14(16)17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H |
InChI-Schlüssel |
RDAZHTVNWGBKDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[Si]C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


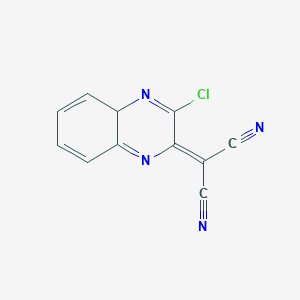
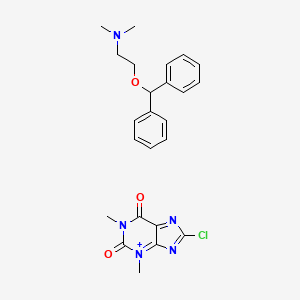
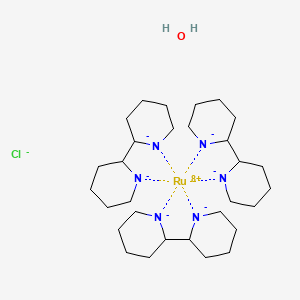

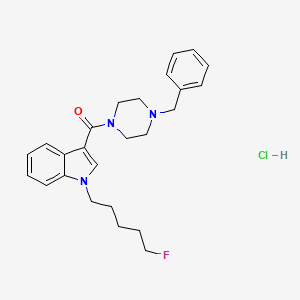
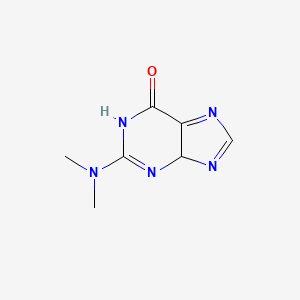
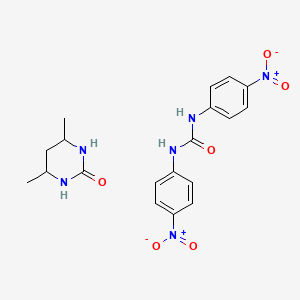
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12354069.png)

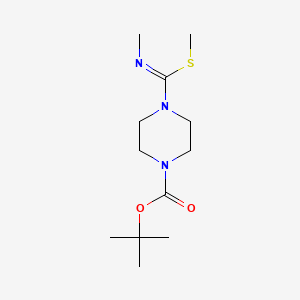
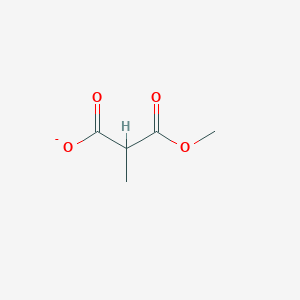
![11-Ketotestosterone-[16,16,17-d3]](/img/structure/B12354106.png)

